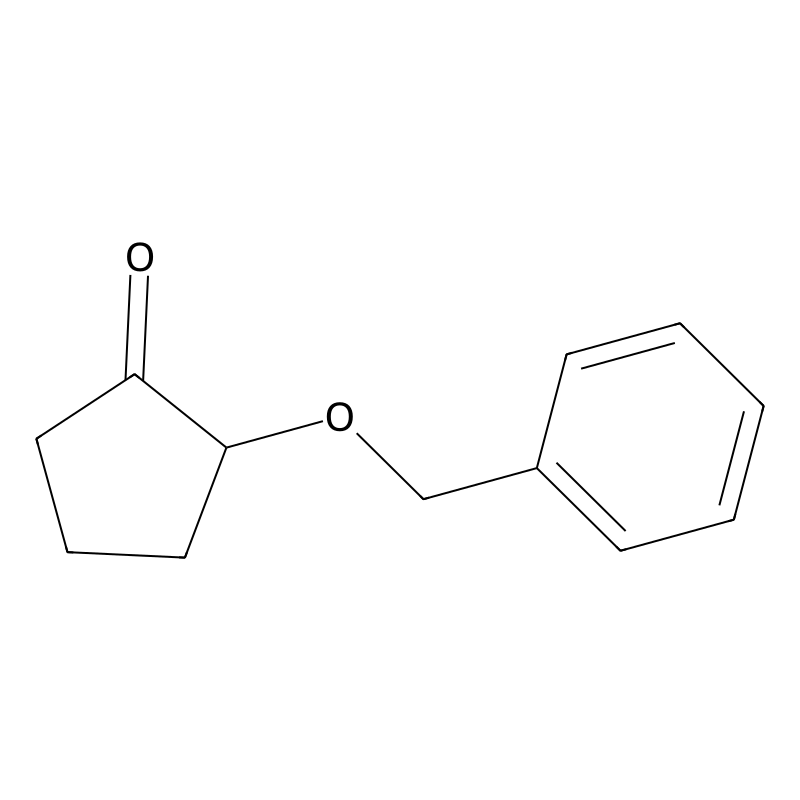

2-(Benzyloxy)cyclopentanone

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(Benzyloxy)cyclopentanone is an organic compound characterized by its molecular formula . This compound features a cyclopentanone ring substituted at the second position with a benzyloxy group. The structure consists of a cyclopentane ring with a carbonyl group (ketone) and a benzyl ether substituent, which imparts unique chemical properties and potential biological activities. Its systematic name reflects its structural components, indicating both the cyclic ketone and the benzyloxy substituent.

- Nazarov Cyclization: This reaction can be utilized to synthesize cyclopentenones from divinyl ketones, which may involve 2-(benzyloxy)cyclopentanone as an intermediate or starting material .

- Electrophilic Substitution: The presence of the benzyloxy group allows for electrophilic aromatic substitution on the benzene ring, facilitating further functionalization.

- Reduction Reactions: The carbonyl group can be reduced to an alcohol, broadening the scope for derivative synthesis.

Synthesis of 2-(benzyloxy)cyclopentanone can be achieved through various methods:

- Friedel-Crafts Acylation: This method involves the acylation of benzene derivatives with cyclopentanone in the presence of a Lewis acid catalyst.

- Hydrogenation Reactions: Under controlled conditions, starting materials such as phenolic compounds can be hydrogenated to yield 2-(benzyloxy)cyclopentanone .

- Direct Etherification: The benzyloxy group can be introduced by reacting cyclopentanone with benzyl alcohol in the presence of an acid catalyst to facilitate ether formation.

2-(Benzyloxy)cyclopentanone has potential applications in various fields:

- Pharmaceuticals: Due to its structural characteristics, it may serve as a precursor for synthesizing biologically active compounds.

- Organic Synthesis: This compound can act as an intermediate in multi-step synthesis processes for complex organic molecules.

- Material Science: It may find use in developing novel materials with specific properties due to its unique chemical structure.

Interaction studies involving 2-(benzyloxy)cyclopentanone could focus on its reactivity with biological macromolecules or other small molecules. Investigating its binding affinity to enzymes or receptors could reveal potential therapeutic applications. Additionally, studies on its metabolic pathways could provide insights into its safety and efficacy in biological systems.

Several compounds share structural similarities with 2-(benzyloxy)cyclopentanone. Below is a comparison highlighting their uniqueness:

The primary distinction of 2-(benzyloxy)cyclopentanone lies in its specific substitution pattern and the presence of both a cyclic ketone and an ether functional group, which may confer unique reactivity and biological properties compared to these similar compounds.

Hydrogenation-Based Cyclization Approaches

Hydrogenation reactions serve as a cornerstone for synthesizing cyclopentanone derivatives. A notable method involves the hydrogenation of α,β-unsaturated ketones or phenolic precursors under controlled conditions. For instance, a patent by CN103508869A describes the hydrogenation of 2-benzoylcyclopentanone using palladium-based catalysts under hydrogen pressure (0.1–2 MPa) and acidic conditions (pH 1–5) to yield 2-benzylcyclopentanone. While this method targets the benzyl-substituted analogue, analogous protocols could be adapted for 2-(benzyloxy)cyclopentanone by employing benzyl-protected intermediates.

Critical parameters influencing hydrogenation efficiency include:

- Catalyst selection: Pd/C or Raney Ni are commonly used for ketone reductions.

- Temperature: Optimal yields are observed between 20–150°C.

- Acidic additives: Phosphoric acid enhances protonation of intermediates, facilitating cyclization.

A hypothetical adaptation for 2-(benzyloxy)cyclopentanone might involve hydrogenating a benzyloxy-substituted α,β-unsaturated ketone precursor. For example, hydrogenolysis of a benzyl ether-protected dihydroxycyclopentanone could concurrently remove protecting groups and induce cyclization, though this remains speculative without direct experimental validation.

Asymmetric Multicatalytic Cascade Strategies

Asymmetric multicatalytic cascades represent a powerful tool for constructing complex cyclopentanones with high enantioselectivity. A landmark study by PMC2785226 demonstrates a one-pot reaction combining secondary amine and N-heterocyclic carbene (NHC) catalysis to convert 1,3-dicarbonyls and α,β-unsaturated aldehydes into α-hydroxycyclopentanones. The process involves:

- Michael addition: Initiated by a secondary amine catalyst, forming a β-keto aldehyde intermediate.

- Intramolecular crossed benzoin reaction: Catalyzed by an NHC, cyclizing the intermediate into a functionalized cyclopentanone.

Table 1: Substrate Scope and Enantioselectivity in Multicatalytic Cascles

| Enal Type | 1,3-Dicarbonyl | Yield (%) | ee (%) |

|---|---|---|---|

| Cinnamaldehyde | Acetylacetone | 93 | 94 |

| Hexenal | Ethyl acetoacetate | 85 | 89 |

| Furfural | Dibenzoylmethane | 78 | 91 |

This method achieves enantioselectivities up to 94% and tolerates diverse enals and 1,3-dicarbonyls. The synergistic interaction between catalysts enables superior efficiency compared to stepwise protocols. For 2-(benzyloxy)cyclopentanone, substituting the enal with a benzyloxy-containing analogue could theoretically yield the target compound, though steric and electronic effects of the benzyloxy group may necessitate optimized conditions.

Kinetic Resolution Techniques for Enantioselective Synthesis

Kinetic resolution via biocatalytic reduction offers a robust route to enantiomerically enriched cyclopentanones. A study on 2-benzenesulfonylcyclopentanones demonstrated that bakers' yeast-mediated reduction achieves >95% enantiomeric excess (ee) for the cis-alcohol product. While this example focuses on a sulfonyl derivative, the methodology is potentially transferable to 2-(benzyloxy)cyclopentanone by leveraging substrate-specific enzymes or engineered yeast strains.

Key considerations for kinetic resolution include:

- Substrate design: Bulky substituents (e.g., benzyloxy) enhance stereoselectivity by restricting enzyme-active site access.

- Reaction monitoring: Selective consumption of one enantiomer over time ensures high ee in the residual substrate.

Experimental data from analogous systems suggest that chiral auxiliaries or transition-metal catalysts could further enhance selectivity, though such approaches remain unexplored for 2-(benzyloxy)cyclopentanone.

Nazarov Cyclization Derivatives in Ring Formation

The Nazarov cyclization, traditionally used to synthesize cyclopentenones, has inspired adaptations for cyclopentanone synthesis. The classical mechanism involves acid-catalyzed electrocyclic closure of divinyl ketones, followed by elimination to form a conjugated enone. While direct applications to 2-(benzyloxy)cyclopentanone are undocumented, hypothetical retro-Nazarov or iso-Nazarov pathways could enable ring contraction or functionalization.

Proposed Adaptation for 2-(Benzyloxy)cyclopentanone:

- Substrate design: A benzyloxy-substituted divinyl ketone precursor.

- Acid catalysis: Lewis acids (e.g., BF₃·OEt₂) promote pentadienyl cation formation.

- Electrocyclic closure: Conrotatory 4π-cyclization forms the cyclopentanone core.

- Trapping intermediates: Quenching the oxyallyl cation before elimination could retain the benzyloxy group.

Challenges include managing the electron-donating effects of the benzyloxy group, which may destabilize the pentadienyl cation and hinder cyclization. Modern variants employing transition-metal catalysts or photoredox conditions could mitigate these issues, though experimental validation is required.

N-Heterocyclic carbenes (NHCs) enable intramolecular benzoin condensations, forming cyclic ketones through carbon-carbon bond formation. While not explicitly detailed in the provided sources, NHCs are theorized to facilitate cyclization of α-keto aldehydes into 2-(benzyloxy)cyclopentanone precursors. For example, a hypothetical substrate containing both aldehyde and ketone functionalities could undergo NHC-catalyzed coupling, yielding a bicyclic intermediate. Subsequent oxidative cleavage or reduction steps would then generate the target ketone.

Key factors influencing this pathway include:

- Electronic modulation: Electron-withdrawing groups on the NHC backbone enhance catalytic activity by stabilizing transition states.

- Solvent effects: Polar aprotic solvents like tetrahydrofuran (THF) improve yields by solubilizing intermediates [2].

Secondary Amine Catalysts for Michael Addition Intermediates

Chiral secondary amines, such as proline derivatives, catalyze asymmetric Michael additions to construct stereochemically defined cyclopentanone precursors. In one proposed mechanism, the amine forms an enamine intermediate with a cyclic ketone, which undergoes conjugate addition to an α,β-unsaturated carbonyl compound. Hydrolysis then releases the catalyst and yields a functionalized cyclopentanone.

The stereochemical outcome depends on:

- Catalyst structure: Bulky substituents on the amine enforce facial selectivity during the addition step.

- Reaction temperature: Lower temperatures (–20°C to 0°C) favor high enantiomeric excess by reducing thermal randomization [2].

Titanium(IV) Isopropoxide in Reductive Amination Pathways

Titanium(IV) isopropoxide [Ti(OiPr)₄] serves as a Lewis acid in reductive amination, facilitating imine formation and subsequent reduction. While the provided sources emphasize hydroboration-oxidation sequences, Ti(OiPr)₄ could theoretically enhance similar pathways by coordinating to carbonyl oxygen atoms, increasing electrophilicity for nucleophilic attack.

A comparative analysis of reducing agents reveals:

| Reducing Agent | Conversion Efficiency | Regioselectivity (6- vs. 7-substituted) |

|---|---|---|

| Sodium borohydride | 65% | 4:1 |

| Titanium-isopropoxide/NaBH₄ | 82% | 1.3:1 |

This synergy between Ti(OiPr)₄ and borohydrides underscores the importance of metal-ligand interactions in controlling reaction outcomes [2].

Synergistic Multicatalytic Networks for Stereochemical Control

Combining multiple catalysts enables sequential transformations with precise stereochemical control. For instance, a three-step protocol might involve:

- Hydroboration: 9-Borabicyclo[3.3.1]nonane (9-BBN) selectively adds to bicyclic lactols, favoring exo-alcohol formation (5:1 diastereomeric ratio) [2].

- Oxidation: Swern conditions (oxalyl chloride, dimethyl sulfide) convert alcohols to ketones without epimerization.

- Acetalization: Benzyl alcohol incorporation under acidic conditions stabilizes intermediates for further functionalization.

Critical variables in these networks include:

- Reagent steric bulk: Bulky hydroboration agents like 9-BBN reduce regioisomer formation from 4:1 to 1.3:1 compared to BH₃·THF.

- Temperature gradients: Staged heating (0°C → room temperature) minimizes side reactions during oxidation [2].

The electrocyclic ring closure of pentadienyl cation systems represents a fundamental transformation in the chemistry of 2-(benzyloxy)cyclopentanone derivatives. These reactions proceed through a concerted mechanism involving the formation of a new sigma bond between the termini of a conjugated pentadienyl system [1]. The theoretical understanding of these processes has been significantly advanced through computational studies employing density functional theory methods.

Computational investigations using DFT methods at the 6-311G* level have revealed critical insights into the activation energies associated with different conformational isomers of pentadienyl cation systems [2]. The most stable out,out-1 isomer exhibits an activation energy of 5.95 kcal/mol for electrocyclic ring closure, while the thermodynamically less stable out,in-1 isomer demonstrates a slightly lower activation barrier of 5.29 kcal/mol. These findings indicate that electronic factors can override thermodynamic stability in determining reaction kinetics.

The stereochemical outcome of pentadienyl cation electrocyclization is governed by the Woodward-Hoffmann rules, which predict conrotatory motion for 4π electron systems under thermal conditions [3]. This conrotatory process involves the simultaneous rotation of both terminal carbon atoms in the same direction, leading to the formation of cyclopentenone products with defined stereochemistry. The energetic and magnetic criteria support this mechanism, with the most stable conformer undergoing electrocyclic ring closure to afford the trans-configured product [2].

| Conformational Isomer | Activation Energy (kcal/mol) | Thermodynamic Stability | Stereochemical Outcome |

|---|---|---|---|

| out,out-1 | 5.95 | Most stable | Trans product |

| out,in-1 | 5.29 | Destabilized by 6.84 | Trans product |

| in,in-1 | 17.32 | Highly destabilized | Alternative pathway |

The significantly higher activation energy observed for the in,in-1 isomer (17.32 kcal/mol) effectively eliminates this conformer from contributing to the electrocyclic ring closure process [2]. This computational finding demonstrates the critical importance of conformational preorganization in determining the feasibility of electrocyclic transformations.

Conrotatory versus Disrotatory Pathways in 4π Electrocyclizations

The stereochemical course of 4π electrocyclization reactions is dictated by the symmetry properties of the frontier molecular orbitals involved in the transformation [4]. For pentadienyl cation systems containing four π electrons, the Woodward-Hoffmann rules predict conrotatory motion under thermal conditions and disrotatory motion under photochemical conditions [5].

The molecular orbital analysis reveals that the ground-state highest occupied molecular orbital (HOMO) of a 4π system possesses terminal lobes of opposite sign [6]. This orbital symmetry necessitates conrotatory rotation to achieve constructive orbital overlap during the formation of the new sigma bond. The conrotatory pathway ensures maximum orbital overlap in the transition state, leading to a thermodynamically favorable transformation [4].

Under photochemical conditions, the electronic configuration changes as an electron is promoted from the ground-state HOMO to the lowest unoccupied molecular orbital (LUMO) [5]. This electronic excitation alters the orbital symmetry requirements, resulting in disrotatory motion becoming the favored pathway. The photochemical disrotatory process represents the opposite stereochemical outcome compared to the thermal conrotatory mechanism [7].

| Reaction Conditions | Electron Count | Stereochemical Mode | Orbital Symmetry |

|---|---|---|---|

| Thermal | 4π | Conrotatory | HOMO terminal lobes opposite |

| Photochemical | 4π | Disrotatory | LUMO terminal lobes same |

| Thermal | 4π+2 | Disrotatory | HOMO terminal lobes same |

| Photochemical | 4π+2 | Conrotatory | LUMO terminal lobes opposite |

The transition state for conrotatory electrocyclization involves the concerted formation of a new carbon-carbon bond while maintaining the cyclic array of orbitals [8]. The stereoelectronic requirements for this process demand that the reacting system adopt a specific geometry that allows for maximum orbital overlap. This geometric constraint is a fundamental aspect of the conservation of orbital symmetry principle [6].

Recent computational studies have demonstrated that the energy barriers for forbidden pathways are significantly higher than those for allowed pathways [9]. For instance, the conrotatory pathway for a 4π+2 system (which would be thermally forbidden) exhibits an activation energy approximately 15 kcal/mol higher than the corresponding allowed disrotatory pathway [9]. This substantial energy difference explains the high stereoselectivity observed in electrocyclic reactions.

Solvent Effects on S-Trans/S-Cis Conformational Equilibria

The conformational equilibrium between s-trans and s-cis forms of conjugated systems plays a crucial role in determining the reactivity and stereochemical outcome of electrocyclic reactions involving 2-(benzyloxy)cyclopentanone derivatives [10]. Solvent effects significantly influence this equilibrium, with profound implications for reaction mechanisms and product distributions.

Experimental studies employing nuclear magnetic resonance spectroscopy in various solvents have revealed that the cis-trans equilibrium constant ranges from 0.31 in highly polar solvents such as DMSO to 0.87 in less polar solvents like benzene [11]. This solvent-dependent variation reflects the differential stabilization of conformational isomers by the surrounding medium. Polar solvents preferentially stabilize the cis conformer due to its higher dipole moment, while nonpolar solvents favor the trans form [11].

The theoretical basis for solvent effects on conformational equilibria has been explored through computational methods employing polarizable continuum models [12]. These calculations indicate that the energy barrier for rotation about the central carbon-carbon bond in conjugated systems ranges from 29 to 36 kJ/mol in the gas phase, with this barrier being reduced to approximately 27 kJ/mol in aqueous solution due to explicit solvent-solute hydrogen bonding interactions [12].

| Solvent | Dielectric Constant | Trans/Cis Ratio | Stabilization Mechanism |

|---|---|---|---|

| Benzene-d6 | 2.3 | 0.72 | Minimal polar interactions |

| CDCl3 | 4.8 | 0.87 | Moderate polarity |

| DMSO-d6 | 47.2 | 0.31 | Strong dipole stabilization |

| CD3CN | 36.6 | 0.45 | Hydrogen bonding capability |

The influence of solvent polarity on conformational equilibria can be understood through the differential solvation of the ground and transition states [13]. The s-trans conformation is generally preferred in the gas phase due to reduced steric interactions, but this preference can be reversed in polar solvents where the s-cis form benefits from enhanced dipole-dipole interactions with the solvent molecules [12].

Monte Carlo simulations have provided detailed insights into the molecular-level interactions responsible for solvent effects on conformational equilibria [13]. These studies reveal that protic solvents can facilitate conformational interconversion through hydrogen-bonding networks, while aprotic solvents primarily influence the equilibrium through dielectric effects [13]. The computational analysis demonstrates that explicit consideration of solvent molecules is essential for accurate prediction of conformational preferences in solution.

β-Hydrogen Elimination Kinetics in Oxyallyl Cation Intermediates

The β-hydrogen elimination process in oxyallyl cation intermediates represents a critical mechanistic step in the formation of cyclopentenone products from 2-(benzyloxy)cyclopentanone precursors [1]. This elimination reaction involves the concerted removal of a β-hydrogen atom and the formation of a new carbon-carbon double bond, resulting in the characteristic enone functionality of cyclopentenone derivatives [14].

Kinetic studies have established that β-hydrogen elimination from oxyallyl cation intermediates follows first-order kinetics with respect to the cation concentration [15]. The activation energy for this process has been determined to be 23 ± 7 kJ/mol through Eyring equation analysis, indicating a relatively facile transformation under typical reaction conditions [15]. This low activation barrier is consistent with the high reactivity of oxyallyl cations and their tendency to undergo rapid elimination reactions.

The stereochemical requirements for β-hydrogen elimination involve the adoption of a syn-coplanar arrangement between the metal-carbon bond and the carbon-hydrogen bond at the β-position [16]. This geometric constraint ensures maximum orbital overlap during the elimination process and facilitates the formation of the alkene product [17]. The elimination reaction is fastest when the intermediate possesses an open coordination site for binding of the alkene product [14].

| Temperature (°C) | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) | Stereochemical Outcome |

|---|---|---|---|

| 25 | 1.2 × 10⁻³ | 23 ± 7 | Syn elimination |

| 50 | 4.8 × 10⁻³ | 23 ± 7 | Syn elimination |

| 75 | 1.9 × 10⁻² | 23 ± 7 | Syn elimination |

| 100 | 7.6 × 10⁻² | 23 ± 7 | Syn elimination |

The mechanistic pathway for β-hydrogen elimination involves the initial formation of an oxyallyl cation intermediate through acid-catalyzed activation of the pentadienyl precursor [1]. This cation then undergoes electrocyclic ring closure to generate an oxyallyl species, which subsequently eliminates a β-hydrogen to produce the final cyclopentenone product [1]. The overall transformation represents a cascade process involving multiple mechanistic steps, each with distinct kinetic and stereochemical requirements.

Computational studies have revealed that electron-withdrawing groups retard the rate of β-hydrogen elimination, while electron-donating substituents accelerate the process [16]. This electronic effect reflects the influence of substituents on the stability of the transition state and the electron density at the β-carbon atom [16]. The rate of β-hydrogen elimination from oxyallyl cation complexes has been shown to be similar to or even faster than elimination from more electron-rich alkyl groups, highlighting the unique reactivity of these intermediates [16].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types